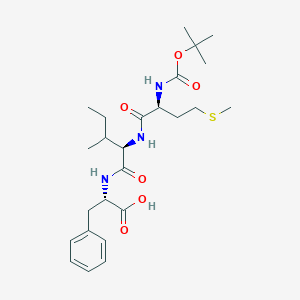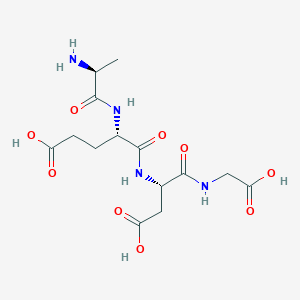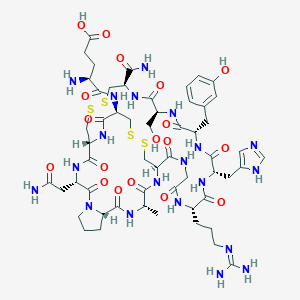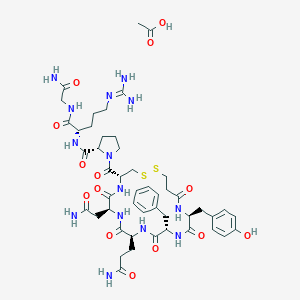
Conotoxin M I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Conotoxin M I is a peptide toxin that is found in the venom of the cone snail, Conus magus. This toxin has been extensively studied due to its potential applications in scientific research. Conotoxin M I is a small peptide composed of 19 amino acid residues, and it has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
1. Therapeutic Utility in Neurological Disorders
Conotoxin M I, derived from the venom of marine cone snails, has shown significant potential in the treatment of various nervous system and associated neurological disorders. This has been supported by a substantial increase in patent activity focusing on conotoxins and their interaction with nicotinic acetylcholine receptors and voltage-gated ion channels (Jones et al., 2001).
2. Application in Neurobiological Research
Research on conotoxins, including Conotoxin M I, has played a crucial role in neurobiological studies. Their ability to target ion channels and neuronal receptors makes them ideal for developing new drug lead compounds. The classification of conotoxins using machine learning methods has furthered our understanding of their types and functions, which is crucial for both biological research and clinical medicine (Dao et al., 2017).
3. Benefits and Biosecurity Concerns
Conotoxin research, including studies on Conotoxin M I, has provided significant scientific and societal benefits, such as their use in drug development, diagnostic agents, and research tools in various biological fields. However, there are also biosecurity concerns regarding the potential misuse of conotoxins as biological weapons, leading to regulatory measures that limit their use and access within the research community (Bjørn-Yoshimoto et al., 2020).
4. Predictive Analytics for Conotoxin Classification
The predictive classification of conotoxins, including Conotoxin M I, based on amino acid composition has been a significant advancement. This approach has improved the understanding of the biological and pharmacological functions of conotoxins, aiding in the treatment of chronic pain, epilepsy, and cardiovascular diseases (Lin & Li, 2007).
5. Drug Development and Pharmaceutical Applications
Conotoxin M I's role in drug development cannot be overstated. These peptides have been potential drug candidates for treating chronic pain, epilepsy, spasticity, and cardiovascular diseases. The development of automated methods for identifying conotoxin types based on sequence information alone has been crucial in this regard (Ding et al., 2014).
Propriétés
Numéro CAS |
83481-45-2 |
|---|---|
Nom du produit |
Conotoxin M I |
Formule moléculaire |
C58H88N22O17S4 |
Poids moléculaire |
1496.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(5S)-5-[(2-aminoacetyl)amino]-8-(diaminomethylideneamino)-4-oxo-2-(sulfanylmethyl)octanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67)/t29-,31?,34-,35-,36-,37-,38?,39-,40-,41-,42-,43-/m0/s1 |
Clé InChI |
YXBQTKPMFURSAT-AZDLGQIMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)C(CC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)CS |
SMILES |
CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
SMILES canonique |
CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
Apparence |
White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Arg-Cys3-Cys4-His-Pro-Ala-Cys8-Gly-Lys-Asn-Tyr-Ser-Cys14-NH2Disulfide bonds: Cys3-Cys8 and Cys4-Cys14Length (aa): 14 |
Synonymes |
alpha-conotoxin MI conotoxin M I conotoxin M-1 conotoxin M1 conotoxin MI CTx MI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















